Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-
Overview
Description
Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperine (1-[5-[1,3-benzodioxol-5-yl]-1-oxo-2,4-pentadienyl]piperidine) is a nitrogen-containing alkaloid molecule, first isolated in the form of a yellow crystalline solid (MW 285.33 g.mol −1, mp = 128–130 °C) by Danish chemist Hans Christian Orstedt in 1820 from the dried fruit extract of pepper .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular formula of Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- is C15H18N2O2, and its molecular weight is 258.32 g/mol.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-”, also known as “Methanone, (5-methoxy-1H-indol-2-yl)-1-piperidinyl-”, focusing on six unique applications:
Anticancer Applications
Piperidine derivatives, including the compound , have shown significant potential in anticancer research. These compounds can inhibit the growth of various cancer cell lines by interfering with crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . They have been studied for their effectiveness against cancers like breast, prostate, colon, lung, and ovarian cancers . The ability to induce apoptosis and inhibit cell migration makes them promising candidates for cancer therapy.
Neuroprotective Effects
Research has indicated that piperidine derivatives can act as neuroprotective agents. They have been found to modulate neurotransmitter systems and protect neurons from oxidative stress and apoptosis . This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antimicrobial Activity
Piperidine compounds have demonstrated significant antimicrobial properties. They can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antibiotics . Their ability to disrupt microbial cell membranes and interfere with essential metabolic processes is key to their antimicrobial action.
Anti-inflammatory Properties
The anti-inflammatory potential of piperidine derivatives has been explored in various studies. These compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This makes them valuable in treating inflammatory conditions like arthritis and inflammatory bowel disease.
Antioxidant Activity
Piperidine derivatives have been shown to possess strong antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage . This antioxidant activity is beneficial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers.
Antiviral Applications
Recent studies have explored the antiviral potential of piperidine compounds. They have been found to inhibit the replication of various viruses, including influenza and HIV . Their ability to interfere with viral entry and replication processes makes them promising candidates for antiviral drug development.
Mechanism of Action
Target of Action
It has been suggested that this compound may have potential therapeutic applications in various pathological conditions of the central nervous system (cns), cardiovascular system (cvs), gastrointestinal tract (git) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .
Mode of Action
It has been suggested that it may have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties could potentially contribute to its therapeutic effects in various disease conditions.
Biochemical Pathways
It has been suggested that it may have a role in managing and alleviating severe disease conditions through its antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities .
Pharmacokinetics
It has been suggested that it may have bioavailability enhancing abilities .
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-5-6-13-11(9-12)10-14(16-13)15(18)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGVHMANDXOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177473 | |
Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |
CAS RN |
22930-55-8 | |
Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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